

# Commercial Sources and Applications of High-Purity Influenza NS2 (114-121) Peptide

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## Compound of Interest

Compound Name: NS2 (114-121), Influenza

Cat. No.: B12409597

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## Introduction

The NS2 (114-121) peptide, with the sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI), is a well-characterized epitope derived from the nonstructural protein 2 (NS2) of the influenza A virus.<sup>[1][2][3]</sup> It is a crucial tool for researchers and drug development professionals studying the cellular immune response to influenza infection, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs).<sup>[1][4]</sup> This document provides a detailed overview of commercial sources for high-purity NS2 (114-121) peptide, along with comprehensive application notes and experimental protocols for its use in immunological research. It is important to note that this peptide is distinct from the NS2 protein of the Hepatitis C Virus (HCV), which serves different functions in the HCV life cycle.<sup>[5][6][7][8][9]</sup>

## Commercial Availability of High-Purity NS2 (114-121) Peptide

A variety of commercial suppliers offer high-purity NS2 (114-121) peptide, typically with a purity of >95%, suitable for sensitive immunological assays. The peptide is generally supplied as a white lyophilized powder. The following table summarizes key information from some of the prominent suppliers.

Supplier	Product Name/Catalog Number	Purity	Form/Appearance	Storage
Biorbyt	Vial NS2(114-121) peptide (orb70908)	> 95%	White lyophilized powder	Keep in cool and dry place
DC Chemicals	NS2 (114-121), Influenza (DC47537)	Not specified	Not specified	Store under recommended conditions in the Certificate of Analysis
Mol Scientific	NS2(114-121), Influenza peptide RTFSFQLI	Not specified	Not specified	Not specified
TargetMol	NS2 (114-121), Influenza	Not specified	Powder	-20°C for 3 years (powder); -80°C for 1 year (in solvent)
Biosynth	NS2(114 - 121), Influenza (PP50064)	min 95%	Not specified	Not specified

## Application Notes

The primary application of the NS2 (114-121) peptide is in the field of immunology to study T-cell responses to influenza virus infection. It serves as a specific antigen to identify, quantify, and characterize NS2 (114-121)-specific CD8+ T cells.

### Key Applications:

- **Identification and Quantification of Antigen-Specific CD8+ T Cells:** The peptide is used to create peptide-MHC (pMHC) tetramers which can be used in flow cytometry to directly stain and quantify T cells bearing the cognate T-cell receptor.[\[3\]](#)[\[10\]](#)

- **In Vitro Stimulation of T Cells:** The peptide can be used to pulse antigen-presenting cells (APCs) to stimulate the proliferation and effector functions of NS2 (114-121)-specific CD8+ T cells in vitro.[\[10\]](#)
- **Assessment of T-Cell Functionality:** Following stimulation with the peptide, the functionality of CD8+ T cells can be assessed through various assays, including intracellular cytokine staining (e.g., for IFN- $\gamma$ ) and cytotoxicity assays.[\[11\]](#)[\[12\]](#)
- **Immunodominance Studies:** The NS2 (114-121) epitope is often used as a subdominant epitope in studies investigating the hierarchy of T-cell responses to different influenza antigens.[\[3\]](#)[\[11\]](#)

## Experimental Protocols

Detailed methodologies for key experiments utilizing the NS2 (114-121) peptide are provided below.

### Protocol 1: Staining of Antigen-Specific CD8+ T Cells with pMHC Tetramers

This protocol describes the identification and quantification of NS2 (114-121)-specific CD8+ T cells from biological samples (e.g., splenocytes, peripheral blood mononuclear cells) using flow cytometry.

Materials:

- Single-cell suspension from spleen or lymph nodes
- PE-conjugated H-2Kb/NS2114-121 (RTFSFQLI) tetramer
- Fluorescently-conjugated antibodies against CD8 $\alpha$  and other cell surface markers (e.g., CD44, CD62L)
- Fc block (e.g., anti-CD16/32)
- FACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

Procedure:

- Prepare a single-cell suspension of splenocytes or lymph node cells.
- Resuspend the cells in Fc block solution and incubate at room temperature for 15 minutes to block non-specific antibody binding.
- Add the PE-conjugated H-2Kb/NS2114-121 tetramer at a pre-titrated optimal concentration (e.g., 5 µg/ml).<sup>[3]</sup>
- Incubate at room temperature for 1 hour.<sup>[3]</sup>
- Wash the cells once with cold FACS buffer.
- Resuspend the cell pellet in a cocktail of fluorescently-conjugated antibodies against cell surface markers, including anti-CD8α.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with cold FACS buffer.
- Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
- Analyze the data by gating on CD8+ T cells and then identifying the tetramer-positive population.

#### Experimental Workflow for Tetramer Staining



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Caption: Workflow for identifying NS2(114-121)-specific CD8+ T cells using pMHC tetramer staining.

## Protocol 2: In Vitro Stimulation of CD8+ T Cells

This protocol outlines the procedure for stimulating NS2 (114-121)-specific CD8+ T cells in vitro for expansion or functional assays.

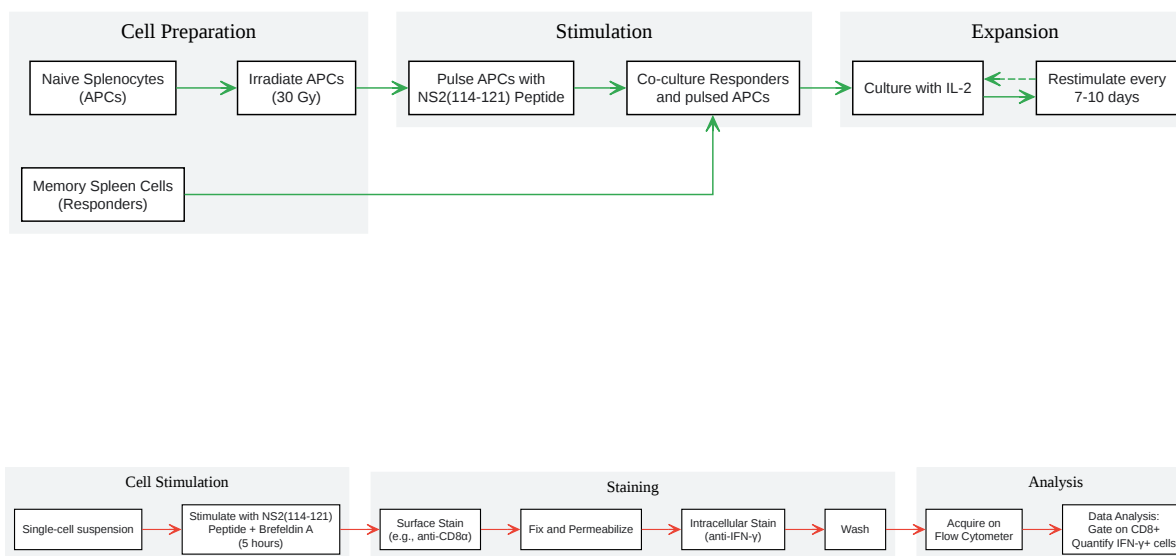
### Materials:

- Memory spleen cells from influenza-infected mice
- Irradiated (30 Gy) splenocytes as antigen-presenting cells (APCs)
- NS2 (114-121) peptide (e.g., 0.1 µg/ml)[10]
- Complete IMDM medium (supplemented with 10% FCS and recombinant murine IL-2)

### Procedure:

- Prepare memory spleen cells from mice previously infected with influenza A virus.
- Prepare single-cell suspensions of splenocytes from naive mice to be used as APCs. Irradiate the APCs (30 Gy) to prevent their proliferation.
- Pulse the irradiated APCs with the NS2 (114-121) peptide at a concentration of 0.1 µg/ml for 1-2 hours at 37°C.
- Co-culture the memory spleen cells (responders) with the peptide-pulsed APCs at an appropriate responder-to-stimulator ratio (e.g., 1:4).
- Culture the cells in complete IMDM medium supplemented with recombinant murine IL-2.
- Restimulate the cultures every 7-10 days with fresh peptide-pulsed, irradiated splenocytes to expand the antigen-specific CD8+ T cells.[10]

### Workflow for In Vitro T-Cell Stimulation



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